molecular formula C9H7F3N2O2 B13468788 5-Nitro-2-[1-(trifluoromethyl)cyclopropyl]pyridine

5-Nitro-2-[1-(trifluoromethyl)cyclopropyl]pyridine

Cat. No.: B13468788
M. Wt: 232.16 g/mol
InChI Key: LNSPUJHHPASRPQ-UHFFFAOYSA-N
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Description

5-Nitro-2-[1-(trifluoromethyl)cyclopropyl]pyridine is a heterocyclic aromatic compound that contains a nitro group, a trifluoromethyl group, and a cyclopropyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-[1-(trifluoromethyl)cyclopropyl]pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-nitropyridine with 1-(trifluoromethyl)cyclopropylmagnesium bromide under controlled conditions . This reaction typically requires the use of a suitable solvent, such as tetrahydrofuran (THF), and is carried out at low temperatures to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-[1-(trifluoromethyl)cyclopropyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution reactions may use reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated pyridine derivatives.

Scientific Research Applications

5-Nitro-2-[1-(trifluoromethyl)cyclopropyl]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Nitro-2-[1-(trifluoromethyl)cyclopropyl]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine

Uniqueness

5-Nitro-2-[1-(trifluoromethyl)cyclopropyl]pyridine is unique due to the presence of the cyclopropyl group, which imparts additional steric and electronic effects compared to other similar compounds. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

5-Nitro-2-[1-(trifluoromethyl)cyclopropyl]pyridine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and agrochemicals due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a nitro group and a trifluoromethyl-cyclopropyl moiety. The trifluoromethyl group significantly influences the compound's chemical properties, enhancing its electronegativity and stability, which are crucial for biological interactions.

Biological Activities

1. Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups, including this compound, demonstrate promising antimicrobial properties. These compounds are often evaluated for their efficacy against various bacterial strains and fungi, showing potential as therapeutic agents.

2. Anticancer Properties
The compound has been explored for its anticancer activity. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the disruption of cellular pathways critical for tumor growth . The unique structural attributes allow it to interact favorably with biological targets, potentially leading to increased potency compared to non-fluorinated analogs .

3. Insecticidal Potential
Given its biological activity against pests, this compound is being investigated for use as a pesticide or herbicide in agriculture. Its effectiveness in disrupting pest physiology makes it a candidate for development in agrochemical applications.

The mechanisms through which this compound exerts its biological effects involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Interaction: It can bind to various receptors, modulating signaling pathways that influence cell survival and proliferation.
  • Electrophilic Reactions: The nitro group can participate in nucleophilic substitutions, while the trifluoromethyl group stabilizes negative charges, facilitating various chemical transformations .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructure FeaturesUnique Properties
4-Nitro-2-(trifluoromethyl)pyridinePyridine ring with nitro and trifluoromethyl groupKnown for herbicidal activity
3-Trifluoromethyl-4-nitrophenolPhenolic structure with trifluoromethyl and nitro groupsAntimicrobial properties
2-Amino-5-nitrobenzothiazoleBenzothiazole core with amino and nitro substituentsPotential anticancer activity

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

  • A study demonstrated that this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, showing better results than standard anticancer drugs like bleomycin .
  • Another research effort highlighted its effectiveness as an insecticide, demonstrating reduced pest populations in controlled agricultural settings.

Properties

Molecular Formula

C9H7F3N2O2

Molecular Weight

232.16 g/mol

IUPAC Name

5-nitro-2-[1-(trifluoromethyl)cyclopropyl]pyridine

InChI

InChI=1S/C9H7F3N2O2/c10-9(11,12)8(3-4-8)7-2-1-6(5-13-7)14(15)16/h1-2,5H,3-4H2

InChI Key

LNSPUJHHPASRPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC=C(C=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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